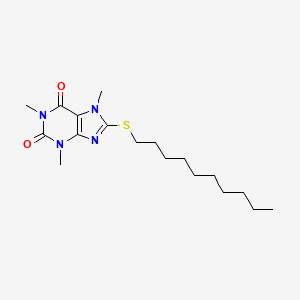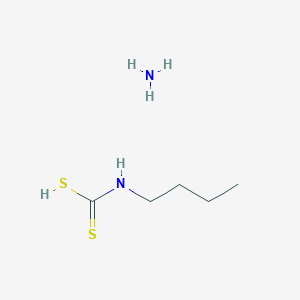
Butylcarbonimidodithioic acid--ammonia (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylcarbonimidodithioic acid–ammonia (1/1) is a chemical compound that consists of butylcarbonimidodithioic acid and ammonia in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butylcarbonimidodithioic acid–ammonia (1/1) typically involves the reaction of butylcarbonimidodithioic acid with ammonia under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The reaction proceeds via the formation of an intermediate complex, which then reacts with ammonia to form the final product.
Industrial Production Methods
Industrial production of butylcarbonimidodithioic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Butylcarbonimidodithioic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonia group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butylcarbonimidodithioic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of butylcarbonimidodithioic acid–ammonia (1/1) involves its interaction with molecular targets such as enzymes and cell membranes. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to disrupt cell membranes makes it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylcarbonimidodithioic acid–ammonia (1/1)
- Ethylcarbonimidodithioic acid–ammonia (1/1)
- Propylcarbonimidodithioic acid–ammonia (1/1)
Uniqueness
Butylcarbonimidodithioic acid–ammonia (1/1) is unique due to its longer butyl chain, which imparts different physicochemical properties compared to its shorter-chain analogs. This difference in chain length can affect its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
59086-73-6 |
|---|---|
Molekularformel |
C5H14N2S2 |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
azane;butylcarbamodithioic acid |
InChI |
InChI=1S/C5H11NS2.H3N/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H2,6,7,8);1H3 |
InChI-Schlüssel |
QRYLSFKPXSUZFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)S.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


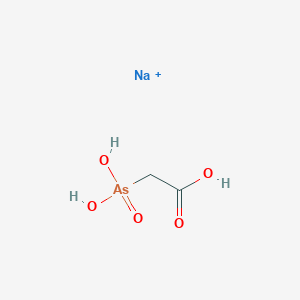

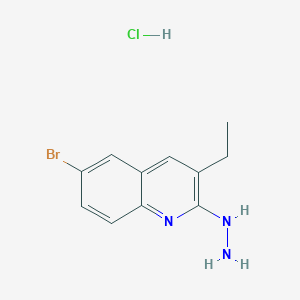
![3,10-Diazatetracyclo[10.8.0.04,9.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene](/img/structure/B15345450.png)
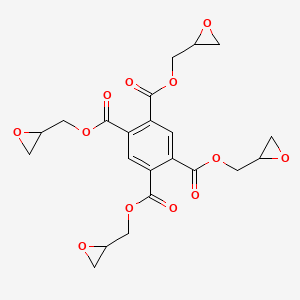
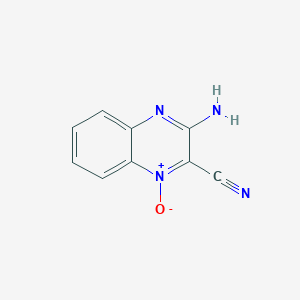
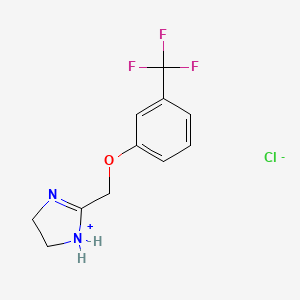
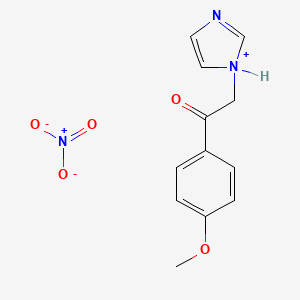


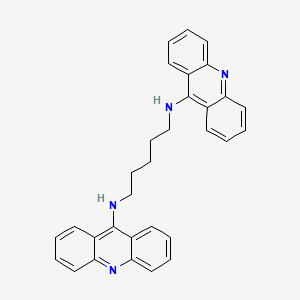
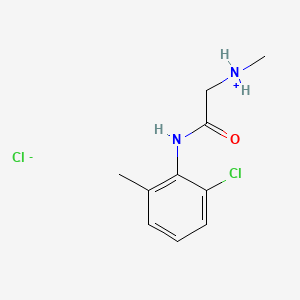
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]-1,4-diazepane-1-carboxylate](/img/structure/B15345536.png)
